1-(Triisopropylsilyl)pyrrole-3-boronic acid
Overview
Description
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a chemical compound with the molecular formula C13H26BNO2Si and a molecular weight of 267.25 g/mol . It is a boronic acid derivative that features a pyrrole ring substituted with a triisopropylsilyl group at the nitrogen atom and a boronic acid group at the 3-position of the pyrrole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid typically involves a multi-step process. One common method includes the following steps :
Bromination: 3-bromo-1-triisopropylsilanyl-1H-pyrrole is prepared by brominating 1-triisopropylsilyl-1H-pyrrole.
Lithiation: The brominated compound is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C under an inert atmosphere.
Borylation: The lithiated intermediate is then reacted with trimethyl borate in THF at -78°C to room temperature, yielding this compound.
Chemical Reactions Analysis
1-(Triisopropylsilyl)pyrrole-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The triisopropylsilyl group can be substituted under specific conditions to introduce other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Triisopropylsilyl)pyrrole-3-boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Triisopropylsilyl)pyrrole-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .
Comparison with Similar Compounds
1-(Triisopropylsilyl)pyrrole-3-boronic acid can be compared with other boronic acids and pyrrole derivatives:
N-Boc-2-pyrroleboronic acid: Similar in structure but with a Boc-protected nitrogen instead of a triisopropylsilyl group.
2-Aminopyrimidine-5-boronic acid pinacol ester: Another boronic acid derivative with different functional groups and applications.
The uniqueness of this compound lies in its combination of a triisopropylsilyl-protected pyrrole ring and a boronic acid group, which provides distinct reactivity and stability advantages in synthetic applications.
Properties
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVAOMVEMGRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376883 | |
Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-55-7 | |
Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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